Fluorochloridone, trans-
Description
Historical Context and Discovery of Fluorochloridone
Fluorochloridone was first developed in the late 1970s by Stauffer Chemical Co. and was subsequently introduced for commercial use in the mid-1980s. researchgate.netresearchgate.netrayfull.com Its development marked an advancement in the creation of selective herbicides, providing a new tool for weed management in various crops. The herbicidal action of fluorochloridone is achieved through the inhibition of carotenoid biosynthesis. rayfull.comherts.ac.uk Carotenoids protect chlorophyll (B73375) from photo-oxidation; by disrupting their synthesis, fluorochloridone causes the characteristic bleaching of leaves in susceptible plants. rayfull.comherts.ac.uk
The initial patents, such as DE 2612731, laid the groundwork for its synthesis and application. rayfull.net Over the years, the rights to the compound have been held by different entities, with Agan Chemical Manufacturers Ltd acquiring them in 2002. rayfull.comrayfull.net Research into its synthesis has continued, with modern processes focusing on improving the yield and stereoselectivity of the cyclization reaction that forms the core pyrrolidinone structure.
Significance of Isomeric Forms in Chemical and Biological Contexts
The concept of isomerism is fundamental in chemistry and pharmacology, as different spatial arrangements of atoms within a molecule can lead to vastly different biological activities. Fluorochloridone is a chiral compound, possessing two stereocenters at the 3 and 4 positions of the pyrrolidinone ring. This results in the existence of four distinct stereoisomers. nih.govacs.org
These stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images). The pairs are designated based on the relative orientation of the substituents on the pyrrolidinone ring as cis and trans. The trans- isomers have the chloro and chloromethyl groups on opposite sides of the ring, corresponding to the (3R,4R) and (3S,4S) configurations. The cis- isomers have these groups on the same side, corresponding to the (3R,4S) and (3S,4R) configurations.
Commercially produced fluorochloridone is typically a racemic mixture of the cis and trans isomers, often in a ratio where the trans form predominates, such as 3:1. herts.ac.uk This is significant because academic research has shown that the trans-isomers exhibit greater herbicidal activity. herts.ac.uk
A 2024 study published in the Journal of Agricultural and Food Chemistry successfully separated the four stereoisomers and determined their absolute configurations using single-crystal X-ray diffraction. nih.govacs.org The study further investigated the stereoselective bioactivity, confirming that the isomers possess different levels of herbicidal efficacy. The order of activity among the four stereoisomers was determined to be: (-)-(3S, 4S)-FLC > (+)-(3R, 4R)-FLC > (+)-(3S, 4R)-FLC > (-)-(3R, 4S)-FLC. nih.govacs.org This highlights that the two trans isomers, (3S, 4S) and (3R, 4R), are the most biologically active forms. Such findings are crucial for the potential development of more efficient and targeted herbicides, where the use of a specific, highly active isomer could reduce the total amount of chemical applied in agriculture. nih.govacs.org
Data Tables
Table 1: Chemical Properties of trans-Fluorochloridone
| Property | Value |
| IUPAC Name | (3R,4R)-3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
| CAS Number | 61213-60-3 |
| Molecular Formula | C₁₂H₁₀Cl₂F₃NO |
| Molecular Weight | 312.11 g/mol |
| XLogP3 | 3.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 311.0091538 Da |
| Complexity | 350 |
| Data sourced from PubChem CID 811359. nih.gov |
Table 2: Stereoisomers of Fluorochloridone and Bioactivity Rank
| Stereoisomer | Configuration | Relative Configuration | Bioactivity Rank |
| (-)-(3S, 4S)-FLC | (3S, 4S) | trans | 1 (Highest) |
| (+)-(3R, 4R)-FLC | (3R, 4R) | trans | 2 |
| (+)-(3S, 4R)-FLC | (3S, 4R) | cis | 3 |
| (-)-(3R, 4S)-FLC | (3R, 4S) | cis | 4 (Lowest) |
| Data sourced from a 2024 study in the Journal of Agricultural and Food Chemistry. nih.govacs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61213-60-3 |
|---|---|
Molecular Formula |
C12H10Cl2F3NO |
Molecular Weight |
312.11 g/mol |
IUPAC Name |
(3R,4R)-3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-3-1-2-8(4-9)12(15,16)17/h1-4,7,10H,5-6H2/t7-,10+/m0/s1 |
InChI Key |
OQZCSNDVOWYALR-OIBJUYFYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl |
Origin of Product |
United States |
Stereochemical Characterization and Properties of Trans Fluorochloridone
Elucidation of Absolute Configuration of Fluorochloridone Stereoisomers
Determining the precise spatial arrangement of atoms, or the absolute configuration, of each stereoisomer is fundamental to understanding their distinct chemical and biological characteristics. acs.orgnih.gov
The separation and characterization of the stereoisomers of Fluorochloridone have been achieved through advanced analytical techniques. High-performance liquid chromatography (HPLC) using a specialized superchiral column has proven effective in separating the four stereoisomers. acs.orgacs.org Following separation, single-crystal X-ray diffraction is a powerful method used to determine the absolute configuration of each isomer by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. acs.orgnih.gov This technique provides definitive proof of the three-dimensional structure of each stereoisomer. acs.orgnih.gov Other spectroscopic methods, such as nuclear magnetic resonance (NMR) and circular dichroism, are also valuable tools in chiral analysis, providing detailed information about the molecular structure and stereochemistry of chiral molecules. researchgate.net
Through the application of single-crystal X-ray diffraction, the absolute configurations of the four stereoisomers of Fluorochloridone have been unequivocally confirmed. acs.orgnih.gov These are identified as (-)-(3S, 4S)-Fluorochloridone, (+)-(3S, 4R)-Fluorochloridone, (-)-(3R, 4S)-Fluorochloridone, and (+)-(3R, 4R)-Fluorochloridone. acs.orgacs.org The prefixes (+) and (-) refer to the direction in which each isomer rotates plane-polarized light, while the (3S, 4S), (3S, 4R), (3R, 4S), and (3R, 4R) designations describe the specific stereochemical arrangement at the two chiral centers within the molecule. acs.orgnih.gov
| Stereoisomer | Absolute Configuration |
| Isomer 1 | (-)-(3S, 4S)-Fluorochloridone |
| Isomer 2 | (+)-(3S, 4R)-Fluorochloridone |
| Isomer 3 | (-)-(3R, 4S)-Fluorochloridone |
| Isomer 4 | (+)-(3R, 4R)-Fluorochloridone |
Stereoisomerism and Chirality in trans-Fluorochloridone Chemistry
The presence of two chiral centers in the Fluorochloridone molecule leads to the existence of four stereoisomers. The relationship between these isomers, particularly the concepts of cis-trans isomerism and the influence of their stereochemistry on molecular interactions, is a key aspect of its chemistry.
The pyrrolidinone ring, a core structural feature of Fluorochloridone, can exhibit cis-trans isomerism. This type of isomerism arises from the relative orientation of substituents on the ring. rsc.org In proline-containing peptides, which feature a pyrrolidine (B122466) ring, the peptide bond can exist in either a cis or trans conformation. rsc.orgresearchgate.net The stability of these isomers is influenced by steric interactions and the surrounding environment. rsc.org While most amino acids favor the trans peptide bond, the cyclic nature of the pyrrolidinone ring in proline reduces the energy difference between the cis and trans forms. rsc.orgresearchgate.net Substituents on the pyrrolidine ring can further influence the cis-trans equilibrium. acs.org
The specific three-dimensional arrangement of each Fluorochloridone stereoisomer significantly impacts its interaction with biological systems. acs.orgnih.gov This is because biological molecules, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. nih.gov Studies have shown that the herbicidal activity of the four Fluorochloridone stereoisomers varies, with the (-)-(3S, 4S)-FLC isomer exhibiting the highest activity. acs.orgnih.gov This stereoselective bioactivity highlights the importance of the precise stereochemical configuration for effective molecular recognition and interaction at the target site. acs.orgnih.gov Molecular docking studies on other chiral pesticides have similarly shown that different stereoisomers bind with varying affinities to their target proteins, explaining observed differences in bioactivity. researchgate.net
Synthetic Methodologies and Derivatization Strategies for Fluorochloridone Analogs
Original Synthetic Pathways and Advancements for Fluorochloridone
The primary synthesis of fluorochloridone involves a critical intramolecular cyclization step, which has been a major focus for methodological improvements.
The synthesis of fluorochloridone is effectively achieved through an intramolecular cyclization of an N-allyl-N-dichloroacetyl-m-trifluoromethylaniline precursor. lookchem.comchemicalbook.com This key transformation is facilitated by a catalytic system composed of cuprous chloride (CuCl) as the main catalyst and 2,2'-bipyridyl as a co-catalyst. lookchem.comgoogle.com Cuprous chloride is a versatile catalyst in organic synthesis, often used in coupling reactions and cyclizations. meghachem.org In this specific reaction, the combination with a bipyridyl ligand is crucial for the efficiency of the ring-closing process. The reaction is typically carried out in a solvent such as 1,2-dichloroethane (B1671644) at elevated temperatures, around 80°C. lookchem.comchemicalbook.com This catalytic system has proven effective in producing fluorochloridone with high yield and purity after purification steps like silica (B1680970) gel column filtration. google.com
The process starts with N-allyl-N-dichloroacetyl-m-trifluoromethylaniline, which undergoes reflux in the presence of the cuprous chloride and 2,2'-bipyridyl catalyst combination for several hours to yield a mixture containing fluorochloridone. lookchem.comlookchem.com The catalytic cycle is believed to involve the formation of a copper complex that facilitates the intramolecular radical cyclization, leading to the desired five-membered pyrrolidinone ring structure.
Achieving high yield and controlling stereoselectivity are paramount in the synthesis of fluorochloridone, particularly to favor the desired trans-isomer. Research has focused on optimizing various reaction parameters to enhance the efficiency of the cyclization reaction. google.com Key factors that have been systematically adjusted include solvent volume, catalyst concentration, and reaction temperature. google.comnumberanalytics.com
A patented process outlines significant improvements in both yield and stereochemical outcome. google.com By carefully controlling the reaction conditions, a cyclization yield of 95% or higher can be achieved. google.com Furthermore, this optimization allows for a stereoselective preference, resulting in a trans- to cis-isomer ratio of at least 3:1. google.com The optimized process avoids the need for more complex purification methods like distillation or re-crystallization, requiring only a simple filtration through a short silica gel column to obtain a product with a purity of 95% or greater. google.com
| Parameter | Condition Range | Impact | Reference |
|---|---|---|---|
| Solvent Volume (1,2-dichloroethane) | 10 - 45 ml/g of raw material | Affects reaction concentration and efficiency. | google.com |
| Catalyst System | Cuprous Chloride (main) and 2,2'-Bipyridyl (co-catalyst) | Essential for the cyclization reaction. | google.com |
| Catalyst Molar Ratio (CuCl:Bipyridyl) | 1:1 | Optimizes catalytic activity. | google.com |
| Catalyst Amount | 10 - 30 mol% | Drives the reaction to completion efficiently. | google.com |
| Reaction Temperature | 70 - 90 °C | Controls reaction rate and influences selectivity. | google.com |
| Achieved Yield | ≥ 95% | High conversion of starting material to product. | google.com |
| Achieved Stereoselectivity (trans:cis) | ≥ 3:1 | Favors the formation of the desired trans-isomer. | google.com |
Structural Modifications and Design of Novel Fluorochloridone Derivatives
Since its discovery, the fluorochloridone structure has served as a template for extensive structural modification in the search for analogs with improved or varied biological activity. acs.orgacs.org These modifications have targeted the heterocyclic core, the phenyl ring, and the incorporation of additional halogen atoms.
A significant strategy in the derivatization of fluorochloridone involves altering the central five-membered pyrrolidinone ring. acs.orgacs.org Researchers have synthesized and investigated a variety of analogs where the original ring is replaced by other five-membered heterocycles. acs.org This includes the preparation of variously substituted imidazolidones, oxazolidines, thiazolidines, and other pyrrolidines. acs.orgacs.orgfda.gov The rationale behind this approach is that changing the heteroatoms within the ring alters its electronic properties, conformation, and potential for hydrogen bonding, which can significantly impact its interaction with biological targets. This line of inquiry has led to the development of several new series of highly active compounds. acs.orgacs.org The synthesis of these varied heterocyclic systems often requires the development of novel synthetic routes tailored to each specific ring structure. vanderbilt.edursc.org
Modifications to the peripheral groups of the fluorochloridone scaffold have also been a fruitful area of research. This includes the synthesis of derivatives with various substituents on the N-phenyl ring and the exploration of N-alkylated analogs. dokumen.pubmdpi.com Adding different chemical groups to the phenyl ring can modulate the molecule's lipophilicity, electronic nature, and steric profile. dokumen.pub
N-alkylation of the pyrrolidinone nitrogen introduces another point of diversity. nih.govopenmedicinalchemistryjournal.com The synthesis of N-alkylated derivatives allows for the exploration of how different alkyl chains affect the molecule's properties. This strategy is a common practice in medicinal and agrochemical chemistry to fine-tune a compound's characteristics. mdpi.comescholarship.org
The strategic incorporation of fluorine and other halogen atoms is a key tool in the design of fluorochloridone analogs. dokumen.pubnih.gov The presence of the trifluoromethyl group on the phenyl ring is a defining feature of the parent compound. Further halogenation on the phenyl ring has been shown to be important for high levels of herbicidal activity in related compounds. dokumen.pubdokumen.pub
The unique properties of fluorine, such as its high electronegativity and small atomic size, mean that its introduction into a molecule can significantly improve metabolic stability, binding affinity to target enzymes, and membrane permeability. nih.gov The design of new analogs often involves the specific placement of additional fluorine atoms or other halogens like chlorine and bromine to optimize biological performance. dokumen.pub
| Modification Strategy | Examples of Modified Structures | Rationale/Goal | Reference |
|---|---|---|---|
| Five-Membered Ring Modification | Imidazolidones, Oxazolidines, Thiazolidines, Pyrrolidines | Alter electronic properties and biological target interactions. | acs.orgacs.org |
| Phenyl Ring Substitution | Introduction of additional alkyl, alkoxy, or halogen groups. | Fine-tune lipophilicity, electronics, and steric profile. | dokumen.pubdokumen.pub |
| N-Alkylation | Replacement of the phenyl group with various alkyl chains. | Modulate compound properties and explore structure-activity relationships. | mdpi.comnih.gov |
| Halogen Atom Incorporation | Addition of F, Cl, or Br atoms to the phenyl ring. | Enhance metabolic stability, binding affinity, and overall activity. | dokumen.pubnih.gov |
Molecular and Cellular Mechanisms of Action of Trans Fluorochloridone
Inhibition of Carotenoid Biosynthesis Pathway
The primary mode of action for trans-Fluorochloridone is the disruption of the carotenoid biosynthesis pathway, a critical process for plant survival. herts.ac.ukucanr.edu Carotenoids serve essential functions, including acting as accessory light-harvesting pigments and, more importantly, protecting chlorophyll (B73375) from photooxidative damage. researchgate.netunl.edu
trans-Fluorochloridone acts as a bleaching herbicide by inhibiting the carotenoid biosynthesis pathway. herts.ac.ukucanr.edu This inhibition occurs at the phytoene (B131915) desaturase (PDS) step. ucanr.edu PDS is a key enzyme responsible for converting phytoene into colored carotenoids. nih.govtaylorfrancis.com By blocking PDS, trans-Fluorochloridone causes the accumulation of phytoene, a colorless precursor, and prevents the formation of downstream products like β-carotene. taylorfrancis.comresearchgate.net Herbicides that inhibit PDS are a major class of compounds that interfere with this pathway. nih.gov The absence of colored carotenoids is the direct cause of the characteristic bleaching or whitening of the plant foliage. ucanr.edunih.gov
Table 1: Effect of Phytoene Desaturase (PDS) Inhibition
| Step | Description | Consequence |
| Target Enzyme | Phytoene Desaturase (PDS) | Enzyme activity is blocked by trans-Fluorochloridone. |
| Substrate | Phytoene (colorless) | Accumulates in the plant cell. taylorfrancis.com |
| Product | ζ-Carotene (and subsequent colored carotenoids) | Synthesis is prevented. |
| Phenotypic Effect | Bleaching (whitening) of leaves | Lack of protective pigments. ucanr.edu |
Carotenoids are essential for photoprotection. researchgate.net They quench excess light energy and scavenge reactive oxygen species that are generated during photosynthesis, thereby protecting chlorophyll molecules from photooxidation. unl.edu When carotenoid synthesis is inhibited by trans-Fluorochloridone, chlorophyll is left unprotected. ucanr.edu In the presence of light and oxygen, the energy absorbed by chlorophyll leads to the formation of triplet chlorophyll and singlet oxygen, highly destructive molecules that degrade chlorophyll, lipids, and proteins. unl.edu This leads to the destruction of the photosynthetic apparatus and ultimately causes the characteristic bleaching and death of the plant. unl.edunih.gov
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) Pathways
In animal cells, studies have shown that Fluorochloridone can induce apoptosis by triggering stress in the endoplasmic reticulum (ER). mdpi.comnih.gov The ER is a critical organelle for protein folding and calcium storage. mdpi.comnih.gov When misfolded proteins accumulate, a condition known as ER stress, the cell activates the Unfolded Protein Response (UPR) to restore homeostasis. mdpi.comnih.govmdpi.com However, prolonged ER stress leads to apoptosis. mdpi.comnih.gov
Exposure of cells to Fluorochloridone activates the UPR signaling pathways. mdpi.comnih.gov This is marked by an increase in the ER stress marker protein GRP78. mdpi.com The accumulation of unfolded proteins causes GRP78 to dissociate from three key sensor proteins on the ER membrane: PERK, IRE1, and ATF6, leading to their activation. mdpi.commdpi.comresearchgate.net
Fluorochloridone exposure leads to the phosphorylation of eukaryotic initiation factor 2α (eIF2α) by activated PERK. mdpi.commdpi.com This, in turn, selectively promotes the translation of Activating Transcription Factor 4 (ATF4). mdpi.commdpi.com Simultaneously, Activating Transcription Factor 6 (ATF6) is also activated. mdpi.com Both ATF4 and ATF6 converge to increase the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). mdpi.comnih.gov
Table 2: Key Proteins in the Fluorochloridone-Induced UPR Pathway
| Protein | Role in Pathway | Effect of Fluorochloridone |
| GRP78 | ER stress marker; keeps UPR sensors inactive. mdpi.com | Expression is up-regulated. mdpi.com |
| p-eIF2α | Phosphorylated form; reduces global protein synthesis and promotes ATF4 translation. mdpi.com | Level is increased. mdpi.com |
| ATF4 | Transcription factor that up-regulates CHOP. mdpi.commdpi.com | Expression is up-regulated. mdpi.com |
| ATF6 | Transcription factor that up-regulates CHOP. mdpi.com | Expression is up-regulated. mdpi.com |
| CHOP | Pro-apoptotic transcription factor. mdpi.comnih.gov | Expression is increased in a dose-dependent manner. mdpi.com |
The transcription factor CHOP plays a pivotal role in ER stress-mediated apoptosis by modulating the expression of Bcl-2 family proteins. mdpi.commdpi.com Studies show that Fluorochloridone-induced CHOP expression leads to the up-regulation of the pro-apoptotic proteins Bim (Bcl-2-interacting mediator of cell death) and Bax (Bcl-2-associated X protein). mdpi.comnih.gov Bim and Bax are critical effectors of apoptosis that can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases. nih.gov The up-regulation of both Bim and Bax has been observed in a dose-dependent manner following Fluorochloridone treatment, directly linking the ER stress response to the initiation of the apoptotic cascade. mdpi.comnih.gov
Oxidative Stress and Calcium Homeostasis Dysregulation
Research indicates that Fluorochloridone exposure can lead to the generation of reactive oxygen species (ROS), causing oxidative damage within cells. mdpi.comresearchgate.net This oxidative stress can damage vital macromolecules, including lipids, proteins, and DNA. researchgate.net The overconsumption of glutathione (B108866) (GSH), a key intracellular antioxidant, during the detoxification of Fluorochloridone can exacerbate this oxidative stress. researchgate.net
Furthermore, Fluorochloridone has been shown to disrupt intracellular calcium homeostasis. mdpi.com The ER is a major storage site for intracellular calcium, and ER stress is intrinsically linked to disruptions in calcium regulation. mdpi.comnih.gov Alterations in intracellular calcium levels can trigger various downstream signaling pathways, including those involved in apoptosis. mdpi.com Studies on fluoride, a component of the Fluorochloridone molecule, have also demonstrated its ability to affect calcium homeostasis by modulating calcium channels and related signaling molecules. nih.govnih.gov
Induction of Reactive Oxygen Species (ROS) Accumulation
Herbicides, as a class of chemical compounds, can induce significant stress in biological systems, often leading to the generation of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules and oxygen radicals that can cause damage to cellular components. nih.gov In the context of trans-Fluorochloridone (FLC), research has demonstrated that its mechanism of action involves the induction of ROS accumulation. researchgate.netresearchgate.net
Studies conducted on mammalian testicular Sertoli cells have shown that treatment with FLC leads to a significant buildup of ROS. researchgate.netresearchgate.netnih.gov This oxidative stress is considered an initiating factor for subsequent cellular events, including autophagy and apoptosis. nih.gov The production of ROS appears to be a primary response to FLC exposure, which in turn triggers downstream signaling pathways responsible for other observed cytotoxic effects. nih.govnih.gov For instance, the use of the ROS scavenger N-acetyl-L-cysteine (NAC) was found to significantly alleviate FLC-induced apoptosis and could reverse the activation of autophagy, indicating that ROS production is a critical upstream event in the cascade of FLC-induced cellular damage. researchgate.netnih.gov
Perturbation of Intracellular Calcium Dynamics
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that plays a crucial role in regulating a multitude of cellular functions. plos.org The dynamics of intracellular Ca²⁺, including its concentration and localization, are tightly controlled to ensure proper cell signaling. nih.gov Perturbations in these dynamics can lead to cellular dysfunction and cell death.
Research has confirmed that exposure to trans-Fluorochloridone induces a significant increase in intracellular calcium levels in TM4 Sertoli cells. researchgate.netresearchgate.net This disruption of calcium homeostasis is a key feature of FLC-induced cytotoxicity. The elevation in intracellular calcium was observed alongside other markers of cellular stress, such as ROS accumulation and mitochondrial dysfunction, suggesting an interconnected process of cellular damage. researchgate.net The measurement of this calcium increase has been demonstrated using fluorescent indicators like Fluo 3-AM. researchgate.net
Autophagy Induction and Related Signaling Networks
Role of AKT-mTOR Signaling Pathway in Autophagic Processes
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cellular growth, proliferation, and survival. mdpi.commdpi.com A primary function of this pathway is the suppression of autophagy, a cellular degradation and recycling process. frontiersin.org The mTOR kinase, when active, inhibits the initiation of autophagy. mdpi.com
Studies on trans-Fluorochloridone have revealed that it induces autophagy by directly targeting this inhibitory pathway. nih.govnih.gov FLC exposure has been shown to inhibit the activities of both AKT and mTOR kinases in TM4 Sertoli cells. nih.govnih.gov This inhibition lifts the suppressive effect of the pathway on autophagy, leading to its activation. The mechanism is linked to the initial induction of oxidative stress; FLC-induced ROS production leads to the inhibition of the AKT/mTOR signaling pathway. nih.govnih.gov This was confirmed in experiments where pretreatment with the ROS scavenger N-acetylcysteine (NAC) effectively reversed the FLC-induced inhibition of AKT/mTOR signaling and the subsequent activation of autophagy. nih.govnih.gov Furthermore, using an AKT agonist (SC79) to override the effect of FLC resulted in decreased autophagy and increased cell viability, confirming that FLC-induced autophagy is regulated through the inhibition of the AKT/mTOR pathway and may be a pro-death process. nih.gov
Regulation of Autophagosome Formation and Autophagy-Related Proteins (LC3II/LC3I, Beclin-1, P62)
Autophagy is a catabolic process characterized by the formation of double-membrane vesicles called autophagosomes, which engulf cytoplasmic components for degradation. researchgate.net The process is tightly regulated by a series of autophagy-related (ATG) proteins. The conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3I) to its lipidated, autophagosome-associated form (LC3II) is a hallmark of autophagy induction. nih.gov Beclin-1 is a key component of the class III PI3K complex essential for initiating autophagosome formation, while p62 (also known as sequestosome-1) is an autophagy receptor that binds to ubiquitinated proteins and LC3, delivering cargo for degradation and being degraded itself in the process.
Exposure to trans-Fluorochloridone has been demonstrated to trigger autophagy both in vivo and in vitro. nih.govnih.gov This is evidenced by an increased formation of autophagosomes in treated cells. nih.govnih.gov At the molecular level, FLC treatment leads to a significant upregulation and accumulation of key autophagy marker proteins. Specifically, an increase in the LC3II/LC3I ratio and elevated levels of Beclin-1 have been consistently observed, indicating the initiation of autophagy. nih.govnih.govnih.gov Concurrently, levels of the p62 protein were also found to be increased. nih.govnih.govnih.gov While an increase in LC3II and Beclin-1 points to autophagy induction, the simultaneous accumulation of p62 suggests a potential blockage of the final degradation step in the process, known as autophagic flux, in some cell types. nih.gov
Table 1: Effect of trans-Fluorochloridone on Autophagy-Related Protein Expression
| Protein | Function | Observed Effect of FLC | Reference |
|---|---|---|---|
| LC3II/LC3I Ratio | Marker for autophagosome formation | Increased | nih.govnih.govnih.gov |
| Beclin-1 | Initiation of autophagy | Increased | nih.govnih.gov |
| P62/SQSTM1 | Autophagy receptor protein, degraded during autophagy | Increased | nih.govnih.govnih.gov |
| Atg5 | Essential for autophagosome elongation | Increased | nih.gov |
Mitochondrial Dysfunction and Associated Cellular Processes
Mitochondria are critical organelles that regulate cellular energy production, metabolism, and programmed cell death. researchgate.net Mitochondrial quality control is essential for maintaining cellular homeostasis, and its disruption can lead to severe cellular damage. researchgate.net
Trans-Fluorochloridone exposure has been shown to induce significant mitochondrial dysfunction in Sertoli cells. researchgate.netresearchgate.netnih.gov This is characterized by several key events, including the depolarization of the mitochondrial membrane potential (MMP) and the opening of the mitochondrial permeability transition pore. researchgate.netresearchgate.net These events disrupt the organelle's primary function and integrity, leading to a marked decrease in the cellular levels of adenosine (B11128) triphosphate (ATP). researchgate.net FLC-induced mitochondrial damage is closely linked with the accumulation of ROS and is a central component of the mitochondrial pathway of apoptosis. researchgate.netnih.gov Further investigation has shown that FLC disturbs mitophagy, the selective degradation of mitochondria by autophagy, by significantly decreasing the expression levels of proteins involved in mitochondrial dynamics and quality control, such as OPA1, MFN2, p-Drp1, FIS1, PINK1, and Parkin. nih.gov
Effects on Cellular Barrier Integrity and Cytoskeletal Organization
Cellular barriers, such as the blood-testis barrier (BTB), are crucial for maintaining tissue homeostasis and are structurally dependent on a highly organized actin cytoskeleton. nih.govnih.gov The integrity of these barriers relies on a complex of tight junction and gap junction proteins that regulate paracellular transport. nih.gov
Research has demonstrated that trans-Fluorochloridone perturbs the integrity of the BTB and the Sertoli cell barrier. nih.govdaneshyari.com The underlying mechanism for this disruption is the disorganization of the F-actin cytoskeleton within Sertoli cells. nih.gov FLC exposure leads to a dose- and time-dependent decrease in the expression of crucial proteins that constitute the barrier and regulate the cytoskeleton. nih.gov These include the tight junction proteins occludin, claudin-11, and Zonula occludens-1 (ZO-1), as well as the gap junction protein connexin-43. nih.gov Critically, the expression of Actin-Related Protein 3 (Arp3), a key component of the complex that nucleates actin filament branching, was also significantly decreased. nih.gov The pivotal role of Arp3 in this process was highlighted by experiments showing that overexpression of Arp3 could partially alleviate the adverse changes to the Sertoli cell barrier and F-actin organization induced by FLC. nih.gov
Table 2: Effect of trans-Fluorochloridone on Barrier and Mitochondrial Protein Expression
| Protein | Function | Observed Effect of FLC | Reference |
|---|---|---|---|
| Occludin | Tight junction integrity | Decreased | nih.gov |
| Claudin-11 | Tight junction integrity | Decreased | nih.gov |
| ZO-1 | Tight junction plaque protein | Decreased | nih.gov |
| Connexin-43 | Gap junction protein | Decreased | nih.gov |
| Arp3 | Actin cytoskeleton organization | Decreased | nih.gov |
| PINK1 | Mitophagy signaling | Decreased | nih.gov |
| Parkin | Mitophagy signaling | Decreased | nih.gov |
Impact on Blood-Testis Barrier (BTB) and Sertoli Cell Barrier Function
The blood-testis barrier (BTB) is a critical physiological structure in the testes, formed by tight junctions between adjacent Sertoli cells. nih.gov This barrier divides the seminiferous epithelium into the basal and adluminal compartments, creating a specialized microenvironment that is essential for the proper development and maturation of sperm cells. nih.gov The integrity of the BTB is paramount for male reproductive health, as its disruption can lead to impaired spermatogenesis and infertility. nih.gov
Recent research has demonstrated that exposure to trans-fluorochloridone (FLC) has a detrimental impact on the integrity of the BTB and the function of the Sertoli cell barrier. daneshyari.comnih.gov In vivo studies on male rats administered with FLC revealed time-dependent testicular injuries and a decrease in sperm quality. daneshyari.comnih.gov These physiological effects were accompanied by adverse changes to the integrity of the BTB. daneshyari.comnih.gov
In vitro experiments using primary cultured Sertoli cells have further elucidated the molecular consequences of FLC exposure. Treatment of these cells with FLC resulted in a dose- and time-dependent decrease in the protein expressions of key components of the BTB. daneshyari.comnih.gov Notably, the levels of occludin, claudin-11, zonula occludens-1 (ZO-1), and connexin-43 were all significantly reduced. daneshyari.comnih.gov These proteins are integral to the formation and maintenance of the tight and gap junctions that constitute the Sertoli cell barrier. The reduction in their expression directly correlates with an observed increase in the permeability of the Sertoli cell barrier in vitro. daneshyari.com
Interestingly, in Sertoli cells isolated from FLC-treated rats, an increase in the tightness of the Sertoli cell barrier was observed. daneshyari.comnih.gov This seemingly contradictory finding highlights the complex and multifaceted effects of FLC on testicular physiology. While the in vitro data points to a direct disruptive effect on barrier proteins, the in vivo response may involve compensatory mechanisms or a more complex cascade of events that initially leads to a transient increase in barrier tightness before its eventual compromise.
The table below summarizes the key protein expression changes in Sertoli cells following exposure to trans-fluorochloridone.
| Protein | Function in BTB | Effect of FLC Exposure |
| Occludin | Integral membrane protein of tight junctions | Decreased expression |
| Claudin-11 | Key tight junction protein in Sertoli cells | Decreased expression |
| ZO-1 | Scaffolding protein linking tight junction proteins to the actin cytoskeleton | Decreased expression |
| Connexin-43 | Major protein of gap junctions | Decreased expression |
| Arp3 | Component of the Arp2/3 complex, involved in actin nucleation | Decreased expression |
Arp3-Mediated F-actin Disorganization
The integrity of the BTB is intrinsically linked to the organization of the actin cytoskeleton within Sertoli cells. daneshyari.com Filamentous actin (F-actin) plays a crucial role in maintaining the structural and functional integrity of the tight junctions that form the barrier. daneshyari.com The dynamic remodeling of the actin cytoskeleton is essential for the passage of developing germ cells across the BTB. nih.gov
The Actin-related protein 2/3 (Arp2/3) complex is a key regulator of actin polymerization, responsible for the nucleation of new actin filaments. researchgate.net Research has identified a direct link between trans-fluorochloridone exposure, the disruption of F-actin organization, and the downregulation of Arp3, a key component of this complex. daneshyari.comnih.gov
In vivo studies have shown that FLC exposure leads to disorganized F-actin in the testes, concurrent with the observed decrease in BTB integrity. daneshyari.com In vitro experiments on Sertoli cells have confirmed that FLC treatment causes a significant, dose- and time-dependent decrease in the expression of Arp3. daneshyari.comnih.gov This reduction in Arp3 levels impairs the normal process of actin nucleation and polymerization, leading to a disorganized F-actin network within the Sertoli cells. daneshyari.com
The crucial role of Arp3 in mediating the toxic effects of FLC on the Sertoli cell barrier has been further demonstrated through overexpression studies. daneshyari.comnih.gov When Arp3 was overexpressed in Sertoli cells, the adverse changes to the Sertoli cell barrier and F-actin organization induced by FLC were partially alleviated. daneshyari.comnih.gov This finding strongly suggests that the FLC-induced perturbation of the BTB and Sertoli cell barrier function is mediated, at least in part, through the disorganization of F-actin resulting from the downregulation of Arp3. daneshyari.com
The disorganization of the F-actin network compromises the structural support for the tight junction protein complexes, leading to their mislocalization and a subsequent increase in barrier permeability. daneshyari.com The table below outlines the key molecular events in the Arp3-mediated F-actin disorganization caused by trans-fluorochloridone.
| Molecular Event | Description | Consequence |
| Decreased Arp3 Expression | FLC exposure leads to a reduction in the levels of the Arp3 protein. | Impaired nucleation of new actin filaments. |
| F-actin Disorganization | The reduction in Arp3-mediated nucleation results in a disorganized and truncated F-actin cytoskeleton. | Loss of structural support for tight junction complexes. |
| Sertoli Cell Barrier Disruption | The compromised F-actin network leads to the destabilization of the BTB. | Increased permeability of the Sertoli cell barrier and impaired spermatogenesis. |
Structure Activity Relationship Sar Studies of Fluorochloridone Isomers and Analogs
Comparative Herbicidal Activity of trans- and cis-Isomers
Fluorochloridone possesses two chiral centers, leading to the existence of four stereoisomers. These are grouped into two diastereomeric pairs: the trans-isomers and the cis-isomers. Research has consistently shown that the spatial arrangement of the substituents on the pyrrolidinone ring plays a pivotal role in determining the herbicidal potency of the molecule.
Commercial fluorochloridone is typically a mixture of the trans- and cis-isomers, often in a 3:1 ratio. It has been established that the trans-isomers exhibit greater herbicidal activity than the cis-isomers. This difference in activity underscores the importance of the three-dimensional shape of the molecule for its biological function.
A recent in-depth study further elucidated the stereoselective bioactivity of the four individual stereoisomers. The absolute configurations of these isomers have been identified as (-)-(3S, 4S), (+)-(3S, 4R), (-)-(3R, 4S), and (+)-(3R, 4R). The study revealed a clear hierarchy in their herbicidal activities. The (-)-(3S, 4S) isomer, which is a trans-isomer, demonstrated the highest herbicidal efficacy. The order of activity among the four stereoisomers was determined to be: (-)-(3S, 4S)-FLC > (+)-(3R, 4R)-FLC > (+)-(3S, 4R)-FLC > (-)-(3R, 4S)-FLC nih.govtaylorfrancis.com. This detailed analysis confirms that the trans configuration is indeed more favorable for herbicidal action.
| Stereoisomer | Configuration | Relative Herbicidal Activity |
|---|---|---|
| (-)-(3S, 4S)-FLC | trans | Highest |
| (+)-(3R, 4R)-FLC | trans | High |
| (+)-(3S, 4R)-FLC | cis | Moderate |
| (-)-(3R, 4S)-FLC | cis | Low |
Based on these findings, it has been suggested that a stereoisomer mixture containing the more active (3R,4R)-FLC and (3S,4S)-FLC isomers could be a more efficient and environmentally conscious alternative to using the racemic mixture, as it would allow for reduced application rates while maintaining high efficacy nih.govtaylorfrancis.com.
Influence of Substituent Patterns on Biological Efficacy
The biological efficacy of fluorochloridone and its analogs is not only determined by their stereochemistry but is also significantly influenced by the nature and position of substituents on the molecule. The key areas for modification are the phenyl ring and the nitrogen atom of the pyrrolidinone ring.
The 3-(trifluoromethyl)phenyl group is a key feature of the fluorochloridone molecule. SAR studies on related herbicidal compounds, such as phenyltriazolinones, have highlighted the importance of the substitution pattern on the phenyl ring for biological activity. For instance, in the case of phenyltriazolinones, a 2,4,5-trisubstituted phenyl structure plays a crucial role in their herbicidal effects. Specifically, the presence of a fluorine or chlorine atom at the C-2 position and a chlorine atom at the C-4 position of the phenyl ring were found to be critical for the activity of many potent compounds in this class. A wider range of substituents was found to be acceptable at the C-5 position.
While direct SAR data for a wide range of fluorochloridone analogs with varied phenyl ring substitutions is limited in publicly available literature, the principles observed in structurally related herbicides suggest that the electronic and steric properties of the substituents on the phenyl ring are critical. For some related pyrrolidine-2,4-dione herbicides, it has been noted that an electron-donating substituent at the 2- and/or 4-position of the phenyl ring is essential for high herbicidal activity. This indicates that the electronic landscape of the phenyl ring is a key determinant of the molecule's interaction with its biological target.
The substituent on the nitrogen atom of the pyrrolidinone ring also plays a role in the herbicidal activity. In fluorochloridone, this is a 3-(trifluoromethyl)phenyl group. While specific studies on the impact of modifying this N-substituent in fluorochloridone are not widely documented, research on other N-phenyl pyrrolidinone herbicides provides valuable insights.
For example, in a study of N-substituted phenyldihydropyrazolones, it was generally observed that more apolar compounds exhibited better activity. The introduction of polar substituents often led to a decrease in potency. This suggests that the lipophilicity of the N-substituent can be a significant factor influencing the molecule's ability to reach its target site within the plant.
In the broader context of herbicidal compounds, it is understood that modifications to N-substituents can affect various properties of the molecule, including its uptake, translocation, and binding affinity to the target enzyme. Therefore, systematic modifications of the N-phenyl group in fluorochloridone would likely lead to a range of herbicidal activities, with the optimal substituent balancing factors such as size, electronics, and hydrophobicity.
Quantitative Structure-Activity Relationship (QSAR) Approaches for Fluorochloridone Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be valuable tools in the design and optimization of new herbicides.
Hydrophobicity (π): The hydrophobic character of substituents at the ortho and para positions of the phenyl ring was found to be important.
Steric parameters (Es, STERIMOL): The size and shape of the substituents, as described by Taft's steric parameter (Es) and STERIMOL parameters, were shown to influence activity.
Van der Waals volume (V): An optimal van der Waals volume for certain substituents was identified, beyond which activity decreased.
Electronic parameters (σ): The electronic effects of meta and para substituents on the phenyl ring, quantified by the Hammett constant (σ), were also found to be significant.
These findings suggest that a successful QSAR model for fluorochloridone derivatives would likely need to incorporate a combination of hydrophobic, steric, and electronic descriptors to accurately predict herbicidal activity.
Furthermore, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to other N-phenyl pyrrolidinone herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO). In one such study, a predictive CoMFA model was established that could reasonably explain the substituent effects on PPO inhibition activity. The contour maps generated from such models can provide a visual representation of the regions around the molecule where steric bulk or certain electronic properties are favorable or unfavorable for activity, thus guiding the design of new, more potent analogs.
Given the structural similarities, it is highly probable that similar QSAR and 3D-QSAR approaches could be effectively applied to a series of fluorochloridone derivatives to elucidate the key structural requirements for potent herbicidal activity and to guide the synthesis of novel compounds.
Metabolism and Biotransformation of Trans Fluorochloridone in Biological Systems
Phase I Metabolic Transformations
Phase I metabolism of trans-Fluorochloridone primarily involves reactions that introduce or expose functional groups, making the molecule more polar and susceptible to subsequent Phase II conjugation. longdom.org For FLC, the principal Phase I pathways are hydroxylation and oxidative dechlorination. nih.govnih.govresearchgate.net
Hydroxylation and Oxidative Dechlorination Pathways
Hydroxylation and oxidative dechlorination have been identified as the major Phase I metabolic pathways for trans-Fluorochloridone. nih.govnih.govresearchgate.net Oxidative dechlorination, also referred to as hydrolytic dechlorination, is a common metabolic route for compounds containing chlorine. nih.gov This process involves the replacement of a chlorine atom with a hydroxyl group, which can then be further oxidized. In the case of FLC, oxidative dechlorination can lead to the formation of an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid. nih.gov
Hydroxylation involves the introduction of a hydroxyl (-OH) group onto the FLC molecule. This reaction can occur at various positions on the compound. nih.gov A significant hydroxylation event happens at the 5-position of the FLC molecule, leading to the formation of 5-hydroxylfluorochloridone. nih.gov
Identification of Phase I Metabolites
In vivo studies in mice have led to the identification of several Phase I metabolites of trans-Fluorochloridone. nih.gov Following oral administration, a total of 27 metabolites were identified. nih.govnih.govresearchgate.net Among these, a number are the result of Phase I transformations.
Key identified Phase I metabolites include:
4-hydroxylmethyldechlorofluorochloridone (M3) : An oxidative metabolite. nih.gov
Carboxylic metabolite (M4) : A major Phase I metabolite found in relatively high levels in urine and bile, formed through oxidative dechlorination. nih.gov
5-hydroxylfluorochloridone (M5-1 and M5-2) : These are a pair of diastereomeric conjugates resulting from hydroxylation at the 5-position, which creates a new chiral center. nih.gov
3-OH-dechlorofluorochloridone (M2) and 4-hydroxylmethyldechlorofluorochloridone (M3) : Both are considered oxidative-dechlorinated metabolites. nih.gov
Reductive-dechlorinated metabolite (M1) : This metabolite is proposed based on a specific mass shift. nih.gov
The following table summarizes the key Phase I metabolites of trans-Fluorochloridone identified in mouse studies. nih.gov
| Metabolite ID | Proposed Identity | Metabolic Pathway |
| M1 | Reductive-dechlorinated metabolite | Reductive Dechlorination |
| M2 | 3-OH-dechlorofluorochloridone | Oxidative Dechlorination |
| M3 | 4-hydroxylmethyldechlorofluorochloridone | Oxidative Dechlorination |
| M4 | Carboxylic metabolite | Oxidative Dechlorination |
| M5-1, M5-2 | 5-hydroxylfluorochloridone | Hydroxylation |
Phase II Conjugation Pathways
Following Phase I metabolism, the modified trans-Fluorochloridone metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. longdom.orguomus.edu.iqupol.cz These reactions involve the attachment of endogenous molecules to the xenobiotic, which generally increases water solubility and facilitates excretion. uomus.edu.iqupol.cz For FLC, the primary Phase II pathways are glutathione (B108866) (GSH) and N-acetylcysteine conjugation. nih.govnih.govresearchgate.net
Glutathione (GSH) and N-acetylcysteine Conjugation Mechanisms
Glutathione (GSH) conjugation is a major Phase II metabolic pathway for trans-Fluorochloridone. nih.govnih.govresearchgate.net This process involves the nucleophilic substitution of the chlorine atom at the 3-position of FLC by GSH, forming a GSH conjugate (M13). nih.gov This reaction proceeds via an SN2 mechanism. nih.govresearchgate.net The formation of this GSH conjugate is a significant step in the detoxification of FLC. researchgate.net
Xenobiotics conjugated with GSH are often not excreted directly but undergo further biotransformation to form mercapturic acids (N-acetylcysteine conjugates). uomus.edu.iq This involves the enzymatic cleavage of glutamic acid and glycine from the initial GSH adduct, followed by the N-acetylation of the remaining S-substituted cysteine residue. uomus.edu.iq The presence of N-acetylcysteine conjugates as major Phase II metabolites of FLC indicates this metabolic sequence occurs. nih.govnih.gov
Role of Glutathione S-Transferase (GST) in Metabolite Formation
The conjugation of trans-Fluorochloridone with GSH is accelerated by the enzyme Glutathione S-Transferase (GST). nih.govnih.govresearchgate.net In vitro studies have shown that the formation of the predominant GSH conjugate (M13) is an NADPH-independent process that is enhanced by GST. nih.govnih.govresearchgate.net
Kinetic studies have revealed that the formation of M13 in both human liver microsomes and cytosols follows Michaelis-Menten kinetics. nih.govnih.gov The maximum clearance (Vmax/Km) of GSH conjugation in human liver microsomes was found to be approximately 5.5-fold higher than in human liver cytosol. nih.govnih.gov This suggests that microsomal GST is the primary enzyme responsible for the formation of the M13 metabolite. nih.govnih.gov
Stereoselective Metabolism and Degradation Pathways
The metabolism of trans-Fluorochloridone exhibits stereoselectivity. The hydroxylation of FLC at the 5-position results in the creation of a new chiral center. nih.gov This leads to the formation of two diastereomeric conjugates, designated as M5-1 and M5-2, which are observable as two distinct chromatographic peaks. nih.gov This finding indicates that the enzymatic processes involved in the metabolism of FLC can differentiate between stereoisomers, leading to the formation of specific stereoisomeric products.
Differential Degradation Rates of Individual Stereoisomers
Recent research has demonstrated the stereoselective degradation of fluorochloridone's four stereoisomers in biological systems, such as in potatoes under field conditions. nih.govresearchgate.net The absolute configurations of these stereoisomers have been identified as (-)-(3S, 4S), (+)-(3S, 4R), (-)-(3R, 4S), and (+)-(3R, 4R)-fluorochloridone. nih.govresearchgate.net
Studies have revealed a distinct order in the rate of selective degradation among these stereoisomers. The degradation rate follows the sequence: (-)-(3R, 4S)-fluorochloridone > (+)-(3R, 4R)-fluorochloridone > (-)-(3S, 4R)-fluorochloridone > (+)-(3S, 4S)-fluorochloridone. nih.govresearchgate.net This indicates that the (-)-(3R, 4S) and (+)-(3R, 4R) forms are degraded more rapidly, while the (+)-(3S, 4S) isomer is the most persistent in the potato system. nih.govresearchgate.net
This differential degradation highlights the importance of stereochemistry in the environmental persistence and potential bioactivity of fluorochloridone. The varying rates of degradation can lead to an enrichment of the more persistent stereoisomers in the environment over time.
| Stereoisomer | Degradation Rate Ranking |
|---|---|
| (-)-(3R, 4S)-fluorochloridone | 1 (Fastest) |
| (+)-(3R, 4R)-fluorochloridone | 2 |
| (-)-(3S, 4R)-fluorochloridone | 3 |
| (+)-(3S, 4S)-fluorochloridone | 4 (Slowest) |
Environmental Factors Influencing Stereoselective Degradation
The stereoselective degradation of chiral pesticides like trans-fluorochloridone is significantly influenced by various environmental factors. While specific studies on fluorochloridone are limited, general principles derived from research on other chiral compounds can be applied.
Soil properties play a crucial role in the degradation process. Factors such as soil pH, organic matter content, and clay content can affect the microbial communities responsible for biodegradation. For instance, different soil pH levels can alter the activity and composition of microbial populations, which in turn can lead to shifts in the enantioselective degradation of pesticides. In some cases, acidic or alkaline conditions have been shown to favor the degradation of one stereoisomer over another for certain chiral compounds.
The presence and activity of microorganisms are fundamental to the stereoselective degradation of many chiral herbicides. The application of commercial formulations containing effective microorganisms (EM) has been shown to influence the degradation of flurochloridone in soil, with some formulations increasing its degradation. This suggests that microbial amendments can alter the stereoselective degradation landscape.
Furthermore, factors such as temperature, moisture, and the availability of nutrients can impact microbial activity and, consequently, the rate and stereoselectivity of degradation. The dissipation of pesticides is influenced by a combination of these environmental aspects, including photodegradation and surface wash-off.
Photolytic and Hydrolytic Degradation Mechanisms and Products
The degradation of trans-fluorochloridone in the environment also proceeds through abiotic pathways, including photolysis (degradation by light) and hydrolysis (reaction with water). These processes can lead to the formation of various transformation products.
Homolytic Cleavage and Hydroxylation Reactions
In the environment, the primary transformation reactions of fluorochloridone include oxidative dechlorination and hydrolysis. Oxidative dechlorination, a common metabolic pathway for chlorinated compounds, involves the replacement of a chlorine atom with a hydroxyl group. This process can be initiated by enzymatic activities in biological systems.
While direct evidence for homolytic cleavage in the photodegradation of trans-fluorochloridone is not extensively documented, it is a plausible mechanism for the breakdown of halogenated organic compounds. Homolytic cleavage involves the breaking of a chemical bond, resulting in two radical fragments. For fluorochloridone, this could involve the cleavage of a carbon-chlorine bond upon absorption of light energy.
Hydroxylation reactions are a key step in the phase I metabolism of fluorochloridone. These reactions introduce hydroxyl groups into the molecule, increasing its water solubility and facilitating further degradation and excretion in biological systems.
Epimerization under Hydrolytic Conditions
There is currently a lack of specific scientific literature detailing the epimerization of trans-fluorochloridone under hydrolytic conditions. Epimerization is a process where the configuration of one chiral center in a molecule with multiple chiral centers is inverted.
While racemization (the conversion of a chiral substance into a racemic mixture) of some chiral pesticides has been observed in water, and can be influenced by factors such as pH, it is not a universal phenomenon for all chiral compounds. The stability of the chiral centers in trans-fluorochloridone to epimerization under typical environmental hydrolytic conditions has not been established. Further research is needed to determine if epimerization is a significant transformation pathway for this compound.
Advanced Analytical Methodologies for Fluorochloridone Research
Chromatographic and Spectrometric Techniques for Identification and Quantification
Chromatographic and spectrometric methods provide the high sensitivity and selectivity required for the precise identification and quantification of Fluorochloridone, trans- in complex samples.
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and high-throughput method developed for the determination of fluorochloridone (FLC) in biological samples such as rat plasma websiteonline.cnresearchgate.net. This technique offers excellent linear response and stability for quantitative analysis websiteonline.cn. The sample preparation typically involves a straightforward protein precipitation step, often using acetonitrile, to extract the analyte from the plasma matrix websiteonline.cnresearchgate.net.
In a typical UPLC-MS/MS setup, chromatographic separation is achieved using a mobile phase consisting of acetonitrile and water, often with an additive like formic acid to enhance ionization websiteonline.cn. The mass spectrometer is operated in a positive electrospray ionization (ESI+) mode, utilizing multiple reaction monitoring (MRM) for high selectivity and accuracy websiteonline.cnresearchgate.net. The MRM transitions are specifically optimized for fluorochloridone and an internal standard, if used websiteonline.cnresearchgate.net. For instance, the transition for fluorochloridone has been optimized at m/z 312.0 → 292.0 websiteonline.cnresearchgate.net. The short run time, often around 1.5 minutes per sample, makes this method suitable for high-throughput applications like pharmacokinetic studies websiteonline.cn.
Table 1: Exemplary UPLC-MS/MS Parameters for Fluorochloridone (FLC) Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Instrumentation | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | websiteonline.cn |
| Sample Matrix | Rat Plasma | websiteonline.cn |
| Sample Preparation | Protein precipitation with acetonitrile | websiteonline.cnresearchgate.net |
| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid) (50:50, v/v) | websiteonline.cn |
| Flow Rate | 0.6 mL/min | websiteonline.cn |
| Run Time | 1.5 min | websiteonline.cnresearchgate.net |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | websiteonline.cnresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| MS Transition (FLC) | m/z 312.0 → 292.0 | websiteonline.cnresearchgate.net |
| Linear Range | 3–3000 ng/mL | websiteonline.cnresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of various pesticides researchgate.net. For many chemical classes, including those with higher polarity, there has been a shift toward LC-MS/MS methods to minimize the need for derivatization that is often required for GC analysis researchgate.net. However, GC coupled with tandem mass spectrometry (GC-MS/MS) remains a powerful tool for the confirmation of pesticide residues in different matrices usda.gov.
The general workflow for pesticide analysis by GC-MS/MS involves sample extraction, a cleanup step using techniques like gel permeation chromatography, and subsequent analysis usda.gov. Confirmation of the analyte is based on comparing the gas chromatographic retention time and the abundance ratios of product ions from the sample with those of a reference standard usda.gov. While specific applications of GC-MS for Fluorochloridone, trans- are not detailed in the provided research, the technique's established utility for pesticide analysis suggests its potential applicability, possibly following a derivatization step to improve volatility and thermal stability rsc.org.
Cell-Based Assays for Viability, Cytotoxicity, and Apoptosis Assessment
Cell-based assays are fundamental tools for investigating the biological effects of Fluorochloridone, trans- at the cellular level, providing quantitative data on cell health, death, and the mechanisms involved.
The Cell Counting Kit-8 (CCK-8) assay and the lactate dehydrogenase (LDH) leakage assay are commonly used to evaluate cell viability and cytotoxicity, respectively nih.gov. The CCK-8 assay is a colorimetric method that measures the activity of dehydrogenases in viable cells dojindo.comabcam.com. A highly water-soluble tetrazolium salt is reduced by these enzymes to produce a colored formazan product, the amount of which is directly proportional to the number of living cells dojindo.comnih.gov. Research on mouse TM4 Sertoli cells has shown that fluorochloridone can inhibit cell viability in a dose-dependent manner as detected by the CCK-8 assay nih.gov.
The LDH leakage assay measures cytotoxicity by quantifying the amount of lactate dehydrogenase released from cells with damaged plasma membranes nih.govresearchgate.net. In studies with TM4 cells, fluorochloridone treatment resulted in increased LDH leakage, indicating a cytotoxic effect nih.gov. These two assays provide complementary information on the impact of the compound on cell health.
Flow cytometry is a powerful technique for the detailed analysis and quantification of apoptosis nih.govnih.gov. By using specific fluorescent probes, it can distinguish between different cell populations, including viable, apoptotic, and necrotic cells mdpi.com. A common method involves staining cells with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a DNA-binding dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells nih.govmdpi.com.
In studies involving TM4 cells treated with fluorochloridone, flow cytometry was used to quantify the percentage of apoptotic cells nih.govmdpi.com. The results demonstrated a dose-dependent increase in the proportion of apoptotic cells following exposure to the compound mdpi.com. This multiparametric approach provides a robust and quantitative assessment of apoptosis induction nih.govcreative-diagnostics.com.
Table 2: Summary of Cell-Based Assay Findings in Fluorochloridone-Treated TM4 Cells
| Assay | Parameter Measured | Finding | Exemplary Result | Source |
|---|---|---|---|---|
| CCK-8 | Cell Viability (Dehydrogenase Activity) | FLC inhibited cell viability in a dose-dependent manner. | Significant decline in viability observed starting at 40 μM. | nih.govjeom.org |
| LDH Leakage | Cytotoxicity (Membrane Damage) | FLC induced cytotoxicity in a dose-dependent way. | Increased LDH release observed with increasing FLC concentrations. | nih.gov |
| Flow Cytometry | Apoptosis (Annexin V/PI Staining) | FLC induced apoptosis in a dose-dependent manner. | Apoptotic cells increased from 6.2% (control) to 13.2% (160 μM FLC). | nih.govmdpi.com |
Molecular Biology Techniques for Pathway Analysis
To understand the mechanisms underlying the cellular effects of Fluorochloridone, trans-, molecular biology techniques are employed to analyze changes in key signaling pathways. Western blotting is a primary technique used for this purpose. It allows for the detection and quantification of specific proteins, providing insights into the activation or inhibition of cellular pathways involved in apoptosis and stress responses jeom.org.
Research has shown that fluorochloridone-induced apoptosis in testicular tissue and TM4 cells involves the modulation of the Nrf2/HO-1 and NFκB signaling pathways jeom.org. Using Western blotting, researchers observed significant changes in the protein levels of key components of these pathways, such as Nrf2, HO-1, and NFκB, following fluorochloridone exposure jeom.org. Similarly, other studies have used this technique to show that fluorochloridone-induced apoptosis in TM4 cells involves endoplasmic reticulum stress, evidenced by the upregulation of proteins like GRP78, CHOP, Bim, and Bax nih.gov. These molecular analyses are essential for elucidating the specific pathways through which Fluorochloridone, trans- exerts its biological effects.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Fluorochloridone, trans- |
| Acetonitrile |
| Annexin V |
| Bax |
| Bim |
| CHOP |
| Formic Acid |
| GRP78 |
| HO-1 |
| Lactate dehydrogenase (LDH) |
| NFκB |
| Nrf2 |
| Propidium Iodide (PI) |
Western Blotting and Immunofluorescence Staining for Protein Expression
The investigation of Fluorochloridone's impact at the molecular level frequently involves the quantification of protein expression changes. Western blotting and immunofluorescence are key techniques utilized for this purpose.
In studies exploring the mechanisms of Fluorochloridone-induced toxicity in murine Sertoli cells (TM4 line), Western blotting was employed to measure the levels of specific proteins related to autophagy and cell signaling pathways. Research demonstrated that FLC exposure led to an increase in the expression of autophagy marker proteins such as LC3, Beclin-1, and P62. researchgate.net Concurrently, the study observed that Fluorochloridone inhibited the activities of key proteins in the AKT/mTOR signaling pathway. researchgate.net
Immunofluorescence staining complements Western blotting by providing spatial information about protein expression within the cell. This technique was used to visually confirm the upregulation of autophagy in TM4 cells, where an accumulation of LC3 protein was detected. researchgate.net Furthermore, immunofluorescence staining for F-actin was used to observe changes in the cellular cytoskeleton following treatment. researchgate.net In other research, spermatocyte immunofluorescence staining was performed to analyze the effects of the compound on meiosis processes in mice. researchgate.net
Table 1: Protein Expression Changes in TM4 Sertoli Cells After Fluorochloridone Exposure
| Protein | Analytical Technique | Observed Effect | Associated Pathway |
|---|---|---|---|
| LC3 | Western Blotting, Immunofluorescence | Increased expression/accumulation | Autophagy |
| Beclin-1 | Western Blotting | Increased expression | Autophagy |
| P62 | Western Blotting | Increased expression | Autophagy |
| AKT | Western Blotting | Inhibited activity | PI3K/AKT/mTOR Signaling |
RNA Sequencing (RNA-seq) for Gene Expression Profiling
To gain a broader understanding of the genetic response to Fluorochloridone exposure, researchers have utilized RNA Sequencing (RNA-seq). This powerful technique allows for a comprehensive analysis of the transcriptome, revealing changes in gene expression across thousands of genes simultaneously.
A notable study performed RNA-seq analysis on the testes of rats treated with Fluorochloridone to elucidate its adverse effects on this target organ. researchgate.net The analysis identified numerous differentially expressed genes (DEGs) in the testes of treated rats compared to a control group. The results indicated that many up-regulated DEGs were enriched in pathways associated with testicular injury, such as the mitogen-activated protein kinase (MAPK) signaling pathway, lysosome, and focal adhesion pathways. researchgate.net Conversely, many down-regulated DEGs were found to be enriched in pathways associated with testicular reproductive functions, including sexual reproduction, spermatogenesis, and germ cell development. researchgate.net This gene expression profiling provided molecular-level evidence corroborating the toxic effects of the herbicide on reproductive tissues. researchgate.net
Table 2: Summary of RNA-seq Findings in Testes of Fluorochloridone-Treated Rats
| Gene Expression Change | Enriched Pathways | Biological Implication |
|---|---|---|
| Up-regulated DEGs | MAPK signaling, Lysosome, Focal adhesion | Testicular injury, Oxidative stress |
Microscopic Techniques for Subcellular and Tissue Analysis
Transmission Electron Microscopy for Ultrastructural Studies
Transmission Electron Microscopy (TEM) is an indispensable tool for examining the fine details of cellular structures, known as ultrastructure. In Fluorochloridone research, TEM has been applied to visualize the subcellular changes induced by the compound. Specifically, TEM was used to observe the formation of autophagosomes, which are key structures in the autophagy process, within TM4 Sertoli cells following exposure to Fluorochloridone. researchgate.net This ultrastructural evidence was crucial in confirming that the compound induces autophagy. researchgate.net Other studies have also utilized ultrastructural observation of testicular tissue to assess damage in mice treated with Fluorochloridone. researchgate.net
Immunofluorescence Staining for Cellular Components
As mentioned previously, immunofluorescence staining is a versatile technique used not only for protein expression but also for visualizing specific cellular components. In the context of Fluorochloridone research, it has been instrumental in analyzing the process of autophagy by detecting the accumulation of the protein LC3, which localizes to autophagosome membranes. researchgate.net This method provides clear visual evidence of the induction of this cellular process. Additionally, the technique has been used to examine the integrity of the cytoskeleton by staining for F-actin, revealing structural changes within the cell upon exposure to the herbicide. researchgate.net
Techniques for Stereoisomer Separation and Analysis
Fluorochloridone is a chiral herbicide that exists as four different stereoisomers. nih.gov Since stereoisomers can have different biological activities and degradation rates, their separation and analysis are critical.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) has been successfully used for this purpose. A study systematically assessed the stereoselectivity of Fluorochloridone by first separating the four stereoisomers. nih.gov The effective separation was achieved using a specialized chiral column, specifically a superchiral S-AD column. nih.gov This chromatographic method allowed researchers to isolate and subsequently evaluate the individual stereoisomers, identified as (-)-(3S, 4S), (+)-(3S, 4R), (-)-(3R, 4S), and (+)-(3R, 4R)-FLC, for their distinct bioactivity, toxicity, and degradation profiles. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Fluorochloridone, trans- |
| LC3 |
| Beclin-1 |
| P62 |
| AKT |
| mTOR |
Ecological and Environmental Interaction Studies of Trans Fluorochloridone
Impact on Soil Microbial Communities and Composition
Fungal Community Dynamics in Rhizosphere Soil
At the phylum level, Ascomycota was the most dominant phylum in both soil types. However, its relative abundance was higher in the LS samples compared to the HS samples. Conversely, the relative abundances of Mortierellomycota and Basidiomycota were lower in the LS samples than in the HS samples. nih.govwsu.edu This suggests that higher concentrations of fluorochloridone may favor the proliferation of certain fungal phyla over others.
Further analysis at the species level identified key differences in the dominant fungal species between the two soil conditions. In the low-content soils, Plectosphaerella cucumerina and Trichocladium asperum were the major species. In contrast, the high-content soils were dominated by Epicoccum nigrum and Cladosporium chasmanthicola. wsu.eduawsjournal.org These findings indicate that trans-fluorochloridone can induce a selective pressure on the soil fungal community, leading to a shift in species dominance.
| Fungal Phylum | Relative Abundance in Low-Content Soil (LS) | Relative Abundance in High-Content Soil (HS) |
|---|---|---|
| Ascomycota | Higher | Lower |
| Mortierellomycota | Lower | Higher |
| Basidiomycota | Lower | Higher |
| Soil Condition | Dominant Fungal Species |
|---|---|
| Low-Content Soil (LS) | Plectosphaerella cucumerina, Trichocladium asperum |
| High-Content Soil (HS) | Epicoccum nigrum, Cladosporium chasmanthicola |
Influence of Cultivation Management Practices
Cultivation management practices, such as tillage and fertilization, are known to have a profound impact on soil microbial communities. nih.govfrontiersin.org While direct studies on the combined effects of these practices and trans-fluorochloridone are limited, general principles of soil microbiology can provide insights into potential interactions.
Conventional tillage, for instance, can disrupt soil structure and alter the vertical distribution of microbial communities. frontiersin.org No-till practices, on the other hand, tend to enrich the soil microbial community and are associated with higher bacterial and fungal species diversity. nih.govpsecommunity.org The application of trans-fluorochloridone within these different tillage systems could lead to varied impacts on the microbial communities. For example, the increased microbial biomass and diversity in no-till systems might enhance the degradation of the herbicide, potentially mitigating its long-term effects. Conversely, the physical disturbance from conventional tillage could exacerbate the herbicide's impact on already stressed microbial populations. wsu.edu
Fertilization practices also play a critical role. Nitrogen fertilizer input can provide essential nutrients for microbial biomass. nih.gov The study on fluorochloridone in potato growing areas noted that the herbicide might affect rhizosphere microorganisms by altering the nitrogen and organic matter content of the soil. nih.gov Therefore, the type and amount of fertilizer applied could modulate the response of the soil microbial community to trans-fluorochloridone. Organic fertilizers, which can increase soil organic matter and microbial diversity, might buffer the soil ecosystem against the disruptive effects of the herbicide. frontiersin.org
Interaction with Other Agrochemicals in Mixtures
In modern agriculture, it is common practice to apply multiple agrochemicals in mixtures to control a broad spectrum of weeds and pests. awsjournal.org The interaction between these chemicals can be additive, synergistic, or antagonistic, leading to altered efficacy and environmental impact. scielo.br
A study investigating the effectiveness of herbicide mixtures in sunflower crops examined the interaction between fluorochloridone and flumioxazin. agrisp.comresearchgate.netresearchgate.net The research found that the interaction between these two herbicides, within the recommended application rates, is additive. agrisp.comresearchgate.net An additive effect means that the combined phytotoxicity of the mixture is equal to the sum of the individual effects of each herbicide. scielo.br
The tank mixture of flumioxazine and fluorochloridone was found to be selective for sunflowers, meaning it effectively controlled weeds without causing significant harm to the crop. agrisp.comresearchgate.net This is a desirable characteristic for an herbicide mixture. In terms of weed control, this combination exceeded the efficiency of other mixtures in controlling annual dicotyledons and was only slightly inferior in controlling annual cereal weed species when compared to a standard integrated herbicide. agrisp.comresearchgate.net
The study concluded that fluorochloridone is an optimal partner for flumioxazine in sunflower crops. agrisp.comresearchgate.net Because these two herbicides have different mechanisms of phytotoxicity but a common spectrum of controlled weed species, their combined use is a strategy to minimize the likelihood of developing herbicide-resistant weed biotypes. researchgate.netresearchgate.net
In contrast, the same study found that when flumioxazine was applied with the electron transport inhibitor promethrin, the interaction was antagonistic, resulting in poor weed control and a decrease in sunflower yield. agrisp.comresearchgate.net Tank mixtures of flumioxazine with long-chain fatty acid synthesis inhibitors like acetochlor and propisochlor, while effective at weed control, showed low selectivity for sunflowers. agrisp.comresearchgate.net
Phytotoxicity and Plant Morphological Responses
Trans-fluorochloridone, as a selective herbicide, is designed to be phytotoxic to target weed species. However, its effects can extend to non-target plants, causing a range of morphological and anatomical changes.
Effects on Root and Shoot Anatomy
Studies on pea plants (Pisum sativum) have demonstrated the significant impact of fluorochloridone on their anatomy, even at residual soil concentrations. scielo.brresearchgate.netnih.govnih.gov Treatment with fluorochloridone led to an increase in the main root diameter, which was accompanied by an increase in the average number of primary cortex layers. scielo.brresearchgate.netnih.gov It also caused a more intensive formation of the exodermis, the outer layer of the cortex in roots. scielo.brresearchgate.net
| Plant Part | Anatomical Change |
|---|---|
| Main Root | Increased diameter |
| Increased number of primary cortex layers | |
| More intensive formation of exodermis | |
| Stem | Altered arrangement of vascular bundles |
| Decreased average number of vascular bundles |
Growth Inhibition in Target and Non-Target Plant Species
The phytotoxicity of trans-fluorochloridone manifests as significant growth inhibition in various plant species. In pea plants, a non-target species, exposure to fluorochloridone resulted in a substantial decrease in biomass production. scielo.brresearchgate.netnih.gov The root system was particularly affected, with a reduction of up to 75%, and the growth of shoots was reduced by more than 50%. scielo.brresearchgate.netnih.govnih.gov This reduction in root biomass was associated with changes in root branching. scielo.brresearchgate.net
Studies on aquatic plants have also demonstrated the phytotoxic effects of fluorochloridone. In Lemna minor and Ceratophyllum demersum, exposure to fluorochloridone caused serious damage to photosynthesis pigments, leading to bleaching. frontiersin.org Significant oxidative damage was observed in L. minor, and at higher concentrations, the antioxidant enzyme system was activated to scavenge free radicals. frontiersin.org
The growth of various aquatic plants, including H. verticillata, C. demersum, and P. maackianus, was negatively impacted by butachlor, another herbicide, with higher concentrations leading to more significant inhibitory effects. While not a direct study on fluorochloridone, it highlights the general sensitivity of aquatic plants to herbicides. frontiersin.org
The sensitivity to herbicides can vary significantly among different plant species. A study on the effects of glyphosate on native Chaco forest species showed a gradient of sensitivity, with some species being highly sensitive and dying at low concentrations, while others were more tolerant. This principle of variable sensitivity likely applies to trans-fluorochloridone as well, influencing its impact on non-target plant communities in an agricultural landscape.
Future Research Directions and Unanswered Questions in Fluorochloridone Studies
Elucidating Novel Molecular Targets and Off-Target Effects
While the primary mode of action of fluorochloridone, trans- is the inhibition of carotenoid biosynthesis, a comprehensive understanding of its molecular interactions remains incomplete. herts.ac.ukherts.ac.uk The primary target has been identified as phytoene (B131915) desaturase (PDS), an essential enzyme in the pathway that protects chlorophyll (B73375) from photooxidation. nih.gov However, the full spectrum of its biochemical influence within target and non-target organisms is an area requiring deeper investigation.
Future research should prioritize the identification of potential secondary molecular targets. It is crucial to determine if fluorochloridone, trans- interacts with other enzymes or cellular pathways, which could explain certain observed toxicological endpoints. Studies have raised concerns about potential genotoxicity, cytotoxicity, and endocrine-disrupting effects, suggesting that the herbicide's activity may not be limited to PDS inhibition alone. researchgate.netnih.gov
A key unanswered question is the precise mechanism behind these potential off-target effects. Investigating these interactions is vital for a complete risk assessment. Advanced techniques, such as CRISPR-Cas9 gene editing, can be employed to validate whether an observed effect is due to the primary target or an off-target interaction. nih.govnih.gov This involves comparing the herbicide's effect on wild-type cells versus cells where the putative target has been knocked out. nih.gov Understanding these off-target effects is critical for predicting unintended consequences on soil microbiology, non-target plants, and aquatic ecosystems. nih.gov
Table 1: Research Priorities for Molecular Targets of Fluorochloridone, trans-
| Research Area | Key Questions | Methodological Approaches |
| Primary Target Validation | Confirming the binding site and inhibitory kinetics at the phytoene desaturase (PDS) enzyme across various species. | X-ray crystallography, enzyme kinetics assays, molecular docking simulations. |
| Secondary Target Identification | Are there other enzymes or proteins that fluorochloridone, trans- significantly interacts with? | Proteomic profiling (e.g., activity-based protein profiling), genetic screening (e.g., CRISPR-Cas9 library screens). |
| Off-Target Effect Elucidation | What are the molecular mechanisms behind observed cytotoxicity, genotoxicity, or endocrine disruption? | In vitro toxicology assays, transcriptomics (RNA-Seq), metabolomics, investigation of signaling pathway perturbations. |
| Non-Target Organism Impacts | How does fluorochloridone, trans- affect molecular targets in soil microorganisms, beneficial insects, and aquatic life? | Comparative genomics and proteomics, ecotoxicological studies combined with molecular analysis. |
Comprehensive Stereoselective Biotransformation and Environmental Fate Modeling
Fluorochloridone is a chiral compound, with the trans-isomer exhibiting greater herbicidal activity than the cis-isomer. herts.ac.uk It possesses four distinct stereoisomers, and recent research has demonstrated significant stereoselectivity in their bioactivity, toxicity, and environmental degradation. acs.orgnih.gov For instance, the herbicidal activity and degradation rates differ among the (-)-(3S, 4S), (+)-(3S, 4R), (-)-(3R, 4S), and (+)-(3R, 4R)-FLC stereoisomers. nih.gov
A major gap in current knowledge is the lack of comprehensive models that can predict the environmental fate of each individual stereoisomer. Studies in mice have identified hydroxylation, oxidative dechlorination, and conjugation with glutathione (B108866) (GSH) as major metabolic pathways, but it is unknown if these processes are stereoselective. nih.govnih.gov Similarly, while environmental degradation pathways in soil include hydrolysis and dechlorination, the rates and products may vary for each stereoisomer. nih.gov
Future research must focus on developing sophisticated models that incorporate the stereoselective behavior of fluorochloridone. This includes understanding how different soil types, microbial communities, and environmental conditions (e.g., pH, temperature, moisture) differentially affect the transformation and persistence of each isomer. herts.ac.uk Unanswered questions include whether specific microbial enzymes are responsible for the stereoselective degradation and whether chiral conversion (inversion of stereochemistry) occurs in the environment. Answering these questions is essential for accurate environmental risk assessment, as the persistence and toxicity of the herbicide mixture can change over time depending on the fate of its individual components. nih.gov
Advanced Computational Chemistry for Rational Design of Safer Analogs
The principles of green chemistry encourage the design of effective chemicals with minimal toxicity. rsc.orgchemistryforsustainability.org Advanced computational chemistry offers a powerful toolkit for the rational design of safer analogs of fluorochloridone, trans-. nih.gov By creating in silico models, researchers can predict how modifications to the molecular structure will affect herbicidal efficacy, environmental persistence, and toxicity to non-target organisms. digitellinc.comearth.com
A key direction for future research is the development of a tiered computational framework specifically for fluorochloridone. nih.gov This would involve using techniques like Frontier Molecular Orbital (FMO) theory and quantitative structure-activity relationship (QSAR) models to screen virtual libraries of novel analogs. digitellinc.com The goal is to identify compounds that retain high affinity for the PDS target site in weeds but have altered physicochemical properties that promote faster degradation or reduce binding to off-targets in other organisms. earth.com
Exploring Mechanisms of Resistance and Mitigation Strategies
The evolution of herbicide resistance in weed populations poses a significant threat to agricultural productivity. oup.com While resistance to fluorochloridone has not been widely reported, it is crucial to proactively study potential resistance mechanisms to ensure the long-term efficacy of this herbicide class. As a PDS inhibitor, resistance is likely to evolve through several established mechanisms. herts.ac.uknih.govufl.edu
Future research should investigate the likelihood of target-site resistance, where mutations in the gene encoding the PDS enzyme could prevent the herbicide from binding effectively. nih.gov Another critical area is non-target-site resistance, which could involve enhanced metabolism or detoxification of the herbicide by the weed. pesticidestewardship.org This mechanism, often involving enzymes like cytochrome P450 monooxygenases or glutathione S-transferases, can confer cross-resistance to multiple herbicides. uppersouthplatte.orghh-ra.org
Key unanswered questions include:
What specific mutations in the PDS gene could confer resistance to fluorochloridone, trans-?
Which metabolic pathways are most likely to be upregulated in resistant weed biotypes?
How quickly can resistance be selected for under continuous use of this herbicide?
To address these questions, researchers can use laboratory-based selection experiments to evolve resistant weed populations and then analyze them genetically and biochemically. Understanding these potential mechanisms is the first step toward developing effective resistance mitigation strategies. These strategies include rotating herbicides with different modes of action, using tank mixtures, and implementing integrated weed management practices to reduce the selection pressure for resistance. ufl.eduhh-ra.org
Q & A
Q. What experimental approaches are recommended to identify and quantify fluorochloridone metabolites in mammalian systems?
Researchers should employ ultra-high-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight-mass spectrometry (UHPLC-ESI-Q-TOF-MS) coupled with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Phase I metabolites (e.g., hydroxylation, oxidative dechlorination) and Phase II conjugates (e.g., glutathione [GSH], N-acetylcysteine) can be detected using these techniques. In vivo studies in mice have identified 27 metabolites, with M13 (a GSH conjugate formed via SN2 substitution of 3-Cl) being predominant .
Q. How can researchers assess fluorochloridone-induced oxidative stress in cellular models?
Methodologies include measuring reactive oxygen species (ROS) generation (e.g., via fluorescent probes like DCFH-DA), intracellular calcium ion levels, and markers of lipid peroxidation (e.g., malondialdehyde). Studies on primary Sertoli cells demonstrate that fluorochloridone triggers apoptosis via ROS-mediated ERK1/2 activation . Additionally, monitor glutathione depletion as GSH conjugation is a key detoxification pathway disrupted by fluorochloridone .
Q. What in vivo models are suitable for evaluating fluorochloridone’s reproductive toxicity?
Male rats are widely used, with endpoints including testicular histopathology, sperm count/motility, and epididymal function. Toxicity thresholds can be established via dose-response studies, focusing on enzymatic markers (e.g., lactate dehydrogenase, steroidogenic enzymes). European agencies highlight fluorochloridone as a potential endocrine disruptor, but mechanistic pathways (e.g., Leydig cell dysfunction, oxidative stress) require further validation .
Advanced Research Questions
Q. How can contradictory findings on fluorochloridone’s hepatotoxicity be resolved?
Contradictions arise from variations in exposure duration, species-specific metabolism, and analytical sensitivity. For example, mice fed 0.5% fluorochloridone for 10 days showed elevated alanine transaminase (ALT) and hepatic triglycerides, suggesting mild steatosis. Researchers should conduct comparative interspecies studies (e.g., mouse vs. human liver microsomes) and use kinetic modeling (Michaelis-Menten parameters) to clarify metabolic differences. Microsomal GST activity in humans drives M13 formation, which may exacerbate oxidative stress in prolonged exposures .
Q. What methodologies best elucidate the role of glutathione S-transferase (GST) in fluorochloridone bioactivation?
Use recombinant GST isoforms (e.g., alpha, mu, theta classes) in vitro to quantify enzyme-specific activity. Kinetic assays reveal that M13 formation in human liver microsomes follows Michaelis-Menten kinetics, with Vmax/Km values 5.5-fold higher than in cytosol. Inhibitor studies (e.g., ethacrynic acid for GST inhibition) can validate GST’s role in detoxification vs. bioactivation .
Q. How can researchers design studies to evaluate fluorochloridone’s transgenerational effects?
Employ multigenerational rodent models with controlled exposure regimes. Assess germline epigenetic changes (e.g., DNA methylation via bisulfite sequencing) and transmissible phenotypic outcomes (e.g., altered reproductive parameters in F1/F2 offspring). Pair this with transcriptomic profiling (RNA-seq) of testicular tissue to identify dysregulated pathways (e.g., steroidogenesis, apoptosis) .
Methodological Guidance for Data Interpretation
Q. What statistical approaches address variability in fluorochloridone toxicity studies?
Use mixed-effects models to account for inter-individual variability in metabolic capacity. For meta-analyses of conflicting data, apply sensitivity analysis to weigh studies by sample size, exposure protocol, and detection limits. The EFSA’s uncertainty factors for endocrine disruption risk assessment can guide threshold calculations .
Q. How should researchers validate fluorochloridone’s proposed metabolic pathways in human-relevant systems?
Combine hepatocyte cultures (e.g., HepaRG cells) with stable isotope tracing to track metabolite flux. Compare human vs. murine CYP450 and GST expression profiles using proteomics. For reactive intermediates (e.g., aldehyde metabolites), employ trapping agents (e.g., semicarbazide) followed by LC-MS/MS detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
